
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile, also known as CC-1065 analog, is a synthetic compound that has been extensively studied for its potential applications in cancer therapy. It belongs to the family of pyridine derivatives and is known for its potent cytotoxic effects on cancer cells.
Applications De Recherche Scientifique
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxic effects on cancer cells, with selectivity towards certain types of cancer cells. Several studies have investigated the use of this compound in combination with other chemotherapeutic agents to enhance its efficacy.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile involves the binding of the compound to DNA and the inhibition of DNA synthesis. This results in the induction of apoptosis, or programmed cell death, in cancer cells. The compound has been shown to exhibit selectivity towards cancer cells, which makes it a promising candidate for cancer therapy.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile have been extensively studied. The compound has been shown to induce DNA damage and inhibit DNA synthesis, leading to the induction of apoptosis in cancer cells. It has also been shown to exhibit anti-angiogenic effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile in lab experiments include its potent cytotoxic effects on cancer cells and its selectivity towards certain types of cancer cells. However, the compound is challenging to synthesize, and its use in clinical settings may be limited by its toxicity and potential side effects.
Orientations Futures
Several future directions for research on 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile include the development of new synthesis methods to improve the yield and purity of the compound, the investigation of its potential applications in combination with other chemotherapeutic agents, and the exploration of its anti-angiogenic effects. Additionally, further studies are needed to explore the potential side effects and toxicity of the compound, as well as its efficacy in clinical settings.
Méthodes De Synthèse
The synthesis of 2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile involves several steps, including the reaction of 3-chlorobenzaldehyde with malononitrile to form 3-chloro-2-cyanoacrylic acid. This intermediate is then reacted with 2-aminopyridine in the presence of a catalyst to form the final product. The synthesis of this compound is challenging, and several modifications have been proposed to improve the yield and purity of the product.
Propriétés
Numéro CAS |
126202-89-9 |
|---|---|
Nom du produit |
2-Amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile |
Formule moléculaire |
C18H12ClN3 |
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
2-amino-4-(3-chlorophenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H12ClN3/c19-14-8-4-7-13(9-14)15-10-17(12-5-2-1-3-6-12)22-18(21)16(15)11-20/h1-10H,(H2,21,22) |
Clé InChI |
NGKZWOHMJGDLDA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC(=CC=C3)Cl)C#N)N |
Synonymes |
Dalfopristin+Quinupristin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




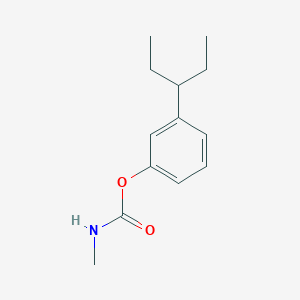
![2-amino-N-[(2S)-2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide](/img/structure/B143364.png)
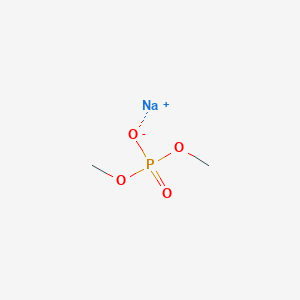
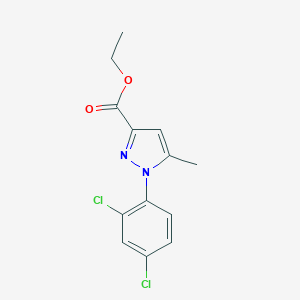
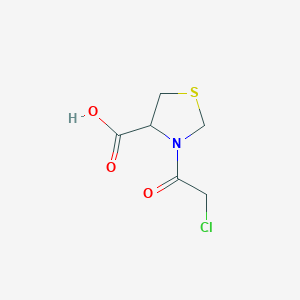
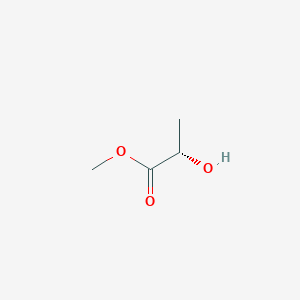


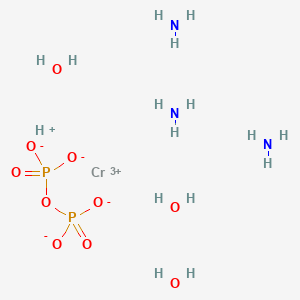
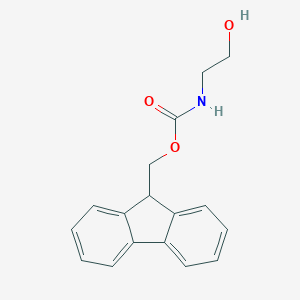
![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)
![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)
